1-Octanamine, N,N-dibutyl-

Description

Contextualization within Tertiary Amine Chemistry

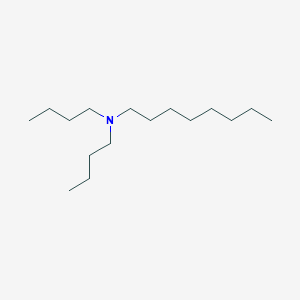

N,N-Dibutyl-1-octanamine, with the chemical formula C16H35N, is classified as a tertiary amine. chemspider.com Unlike primary and secondary amines, the nitrogen atom in a tertiary amine is bonded to three alkyl or aryl groups. In this case, the nitrogen is attached to one octyl group and two butyl groups. This structural distinction of lacking a hydrogen atom on the nitrogen significantly influences its chemical behavior. It cannot act as a hydrogen bond donor, which affects its boiling point, solubility, and reactivity compared to primary and secondary amines. However, the lone pair of electrons on the nitrogen atom allows it to function as a base and a nucleophile.

Tertiary amines, in general, are a crucial class of organic compounds. Their applications are widespread, ranging from catalysts and intermediates in organic synthesis to components in pharmaceuticals and materials science. N,N-Dibutyl-1-octanamine shares these general characteristics but also possesses specific properties due to its particular combination of alkyl chains.

Foundational Aspects and Structural Features Relevant to Research

The molecular structure of N,N-Dibutyl-1-octanamine consists of a central nitrogen atom bonded to an eight-carbon chain (an octyl group) and two four-carbon chains (butyl groups). This combination of a longer octyl chain and two shorter butyl chains imparts a degree of asymmetry and specific steric hindrance around the nitrogen atom. This can be a critical factor in its role as a catalyst or in complexation reactions, influencing selectivity.

Significance in Contemporary Chemical Science and Industrial Relevance

The unique properties of N,N-Dibutyl-1-octanamine have led to its use in several areas of modern chemical research and industry. One of the most prominent applications is in the field of hydrometallurgy as a solvent extraction agent. Its ability to selectively form complexes with metal ions makes it valuable for the separation and purification of metals.

Furthermore, its basicity and nucleophilicity allow it to be used as a catalyst in various organic reactions. For instance, tertiary amines can catalyze esterification reactions. dmcc.com In the realm of materials science, long-chain amines can act as surfactants and emulsifiers. While specific research on N,N-Dibutyl-1-octanamine in this exact role is not extensively detailed in the provided results, the properties of similar tertiary amines suggest its potential in formulating specialized chemical products. cymitquimica.com Its role as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals, is also a significant area of its industrial application. dmcc.com

Interactive Data Tables

Chemical and Physical Properties of N,N-Dibutyl-1-octanamine

| Property | Value |

| Molecular Formula | C16H35N |

| Molecular Weight | 241.463 g/mol chemspider.com |

| CAS Number | 3039-60-9 |

| Appearance | Likely a liquid at room temperature |

| Solubility | Expected to have low solubility in water and high solubility in organic solvents |

Detailed Research Findings

Research into the synthesis of related amine compounds often involves the reduction of amides. For instance, a method for synthesizing N-butyl-8-(4,5-diphenyl-1H-imidazol-2-ylthio)octanamine involves the reduction of the corresponding amide using lithium aluminum hydride. prepchem.com Similar synthetic strategies could be applicable for the preparation of N,N-Dibutyl-1-octanamine.

Structure

3D Structure

Properties

CAS No. |

41145-51-1 |

|---|---|

Molecular Formula |

C16H35N |

Molecular Weight |

241.46 g/mol |

IUPAC Name |

N,N-dibutyloctan-1-amine |

InChI |

InChI=1S/C16H35N/c1-4-7-10-11-12-13-16-17(14-8-5-2)15-9-6-3/h4-16H2,1-3H3 |

InChI Key |

PMDQHLBJMHXBAF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCN(CCCC)CCCC |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Advanced Synthesis Routes of N,N-Dibutyl-1-octanamine and its Analogues

The synthesis of N,N-dibutyl-1-octanamine and related tertiary amines leverages catalytic processes that offer high efficiency and atom economy. These routes are crucial for producing the target compound and its structurally varied analogues, which may feature branching or isotopic labels.

Catalytic Approaches for Amine Synthesis

Catalysis is central to the modern synthesis of complex amines, providing pathways that are more efficient and environmentally benign than classical stoichiometric methods. Key catalytic strategies include hydroaminoalkylation, reductive amination, and the N-alkylation of alcohols.

Hydroaminoalkylation is a powerful, atom-economical method for C-N bond formation that involves the addition of an amine's α-C-H bond across an alkene's double bond. nih.gov This strategy is particularly valuable for synthesizing branched analogues of N,N-dibutyl-1-octanamine that are otherwise difficult to access. nih.gov

Titanium-based catalysts have shown significant promise in this area. For instance, a cationic titanium catalyst, generated in situ from tetrabenzyltitanium (B168536) (TiBn₄) and a trityl borate (B1201080) activator like Ph₃C[B(C₆F₅)₄], can effectively catalyze the intermolecular hydroaminoalkylation of alkenes with tertiary amines. nih.govresearchgate.net This reaction proceeds with high regioselectivity, exclusively yielding the branched product. nih.gov By reacting an alkene with an amine such as N,N-dibutyl-ethylamine, this method could be adapted to create complex, branched tertiary amines structurally related to N,N-dibutyl-1-octanamine. The reaction is sensitive to substitution on the amine partner, with many protocols focusing on N-methyl group functionalization. researchgate.net However, developments using organophotoredox catalysis are expanding the scope to include more complex starting materials. researchgate.net

Table 1: Titanium-Catalyzed Hydroaminoalkylation of Alkenes with Tertiary Amines

| Entry | Amine Substrate | Alkene Substrate | Catalyst System | Product Type | Yield (%) |

|---|---|---|---|---|---|

| 1 | N-methylpiperidine | 1-Hexene | TiBn₄/Ph₃C[B(C₆F₅)₄] | Branched Tertiary Amine | 99 |

| 2 | N,N-dimethyl-n-butylamine | Styrene | TiBn₄/Ph₃C[B(C₆F₅)₄] | Branched Tertiary Amine | 77 |

| 3 | N-methylazepane | 1-Octene | TiBn₄/Ph₃C[B(C₆F₅)₄] | Branched Tertiary Amine | 92 |

| 4 | N-methylpyrrolidine | Allylbenzene | TiBn₄/Ph₃C[B(C₆F₅)₄] | Branched Tertiary Amine | 54 |

This table presents representative yields for the synthesis of various branched tertiary amines using a titanium-catalyzed hydroaminoalkylation approach, based on findings from related studies. nih.gov

Reductive amination is one of the most robust and frequently used methods for synthesizing tertiary amines. rsc.orgnih.govjocpr.com The synthesis of N,N-dibutyl-1-octanamine via this route involves a two-step process within a single pot: the condensation of dibutylamine (B89481) with octanal (B89490) to form an iminium ion, followed by its immediate reduction. organic-chemistry.org

A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being a particularly mild and selective option that tolerates a wide range of functional groups. organic-chemistry.org Other common reductants include sodium cyanoborohydride (NaBH₃CN) and catalytic hydrogenation (e.g., H₂ with a Palladium on carbon catalyst). organic-chemistry.orgyoutube.com The direct, one-pot nature of this reaction makes it highly efficient for producing N,N-dibutyl-1-octanamine from readily available precursors. jocpr.com The development of catalysts, such as those based on iridium, allows these reactions to proceed under mild conditions. kanto.co.jp

Table 2: Reductive Amination for Tertiary Amine Synthesis

| Carbonyl Compound | Amine | Reducing Agent | Catalyst | Product |

|---|---|---|---|---|

| Octanal | Dibutylamine | NaBH(OAc)₃ | Acetic Acid (optional) | N,N-Dibutyl-1-octanamine |

| Cyclohexanone | Dibutylamine | H₂/Pd-C | - | N,N-Dibutylcyclohexanamine |

| Benzaldehyde | Dibutylamine | α-picoline-borane | Acetic Acid | N-Benzyl-N-butylbutan-1-amine |

| Butyraldehyde | N-Octylamine | NaBH₄ | - | N-Butyl-N-octyloctan-1-amine |

This interactive table illustrates the versatility of reductive amination in synthesizing various tertiary amines by combining different carbonyl compounds and amines. organic-chemistry.org

The direct N-alkylation of amines with alcohols is a highly atom-efficient strategy that produces water as the only byproduct. rsc.org This process, often referred to as the "borrowing hydrogen" or "hydrogen autotransfer" mechanism, is a sustainable alternative to using alkyl halides. nih.gov In the context of synthesizing N,N-dibutyl-1-octanamine, this reaction would involve coupling dibutylamine with 1-octanol.

The mechanism proceeds via a metal catalyst temporarily dehydrogenating the alcohol to form an aldehyde in situ. nih.gov This aldehyde then condenses with the amine to form an imine (or iminium ion), which is subsequently reduced by the metal hydride species that was formed in the initial step. nih.gov A wide array of transition metal catalysts, particularly those based on ruthenium, iridium, nickel, and titanium, have been developed for this transformation. rsc.orgnih.govacs.orgrsc.org While many of these reactions require high temperatures (over 100 °C), research is ongoing to develop catalysts that operate under milder conditions. nih.gov

Derivatization and Functionalization Strategies

Derivatization of amines is a common strategy, often employed to enhance their detectability for analytical purposes or to modify their chemical properties. sigmaaldrich.com While N,N-dibutyl-1-octanamine itself can be functionalized, a more common approach involves the use of its precursor, dibutylamine, as a derivatizing agent. For instance, dibutylamine is used to derivatize highly reactive isocyanate monomers, converting them into stable urea (B33335) derivatives that can be quantified using techniques like HPLC. nih.gov

Functionalization strategies for the N,N-dibutyl-1-octanamine molecule could involve reactions targeting the alkyl chains, although this is less common than building the molecule from functionalized precursors. The tertiary amine nitrogen itself is a site of reactivity, capable of forming quaternary ammonium (B1175870) salts or amine oxides, thereby altering the compound's physical and chemical properties.

Deuteration Techniques for Isotopic Labeling Studies

Isotopic labeling, particularly deuteration (the incorporation of deuterium (B1214612), ²H or D), is an invaluable technique for mechanistic studies, metabolic tracing, and as a tool in quantitative analysis using mass spectrometry. nih.govwikipedia.org N,N-Dibutyl-1-octanamine can be isotopically labeled using several modern synthetic methods.

One prominent strategy involves photoredox catalysis, which can achieve selective hydrogen isotope exchange (HIE) at α-amino C(sp³)–H bonds. nih.gov This method uses a photocatalyst that, upon activation by visible light, initiates a single-electron transfer from the tertiary amine. This generates a radical cation, which then undergoes deprotonation to form a carbon-centered α-amino radical. In the presence of a deuterium source like D₂O and a suitable hydrogen atom transfer (HAT) catalyst (e.g., a thiol), the α-amino radical can be quenched with a deuterium atom, yielding the α-deuterated product. nih.govresearchgate.net

Another approach involves metal-catalyzed HIE. For example, cooperative Brønsted base and Lewis acid catalysis can be used for the β-selective deuteration of tertiary aliphatic amines using deuterated acetone (B3395972) as the deuterium source. acs.orgnih.gov Furthermore, platinum on carbon (Pt/C) has been shown to catalyze the perdeuteration of acetyl-protected alkyl amines, which can then be deprotected and further alkylated to yield the desired perdeuterated tertiary amine. osti.gov

Table 3: Compound Names

| Compound Name |

|---|

| 1-Octanamine, N,N-dibutyl- |

| Dibutylamine |

| Octanal |

| 1-Octanol |

| Tetrabenzyltitanium |

| N,N-dibutyl-ethylamine |

| N-methylpiperidine |

| N,N-dimethyl-n-butylamine |

| N-methylazepane |

| N-methylpyrrolidine |

| Sodium triacetoxyborohydride |

| Sodium cyanoborohydride |

| N,N-Dibutylcyclohexanamine |

| N-Benzyl-N-butylbutan-1-amine |

| N-Butyl-N-octyloctan-1-amine |

| N-Octylamine |

| Isocyanate |

| Urea |

| Quaternary ammonium salts |

Mechanistic Investigations of N,N-Dibutyl-1-octanamine Transformations

The mechanistic understanding of reactions involving N,N-dibutyl-1-octanamine, a sterically hindered tertiary amine, is crucial for optimizing its application as a catalyst and for controlling reaction pathways. While specific studies exclusively focused on this molecule are limited, a comprehensive understanding can be constructed by examining the behavior of analogous long-chain and bulky tertiary amines. Key areas of investigation include the kinetics of reactions it catalyzes, its role in acid-base mediated processes, its application in Michael additions, and the influence of solvents on its reactivity.

Exploration of Reaction Kinetics and Catalytic Cycles

Detailed kinetic studies and the elucidation of catalytic cycles are fundamental to understanding the efficiency and mechanism of a catalyst. For tertiary amines like N,N-dibutyl-1-octanamine, these investigations often focus on their role in promoting various organic transformations.

The catalytic cycle of a tertiary amine in a reaction, such as the Michael addition, generally involves the initial activation of a substrate. The amine's lone pair of electrons initiates a reaction cascade. While a specific catalytic cycle for N,N-dibutyl-1-octanamine is not extensively documented, a general cycle for a tertiary amine-catalyzed reaction can be proposed. In this cycle, the tertiary amine acts as a nucleophilic catalyst.

Table 1: Postulated Catalytic Cycle Steps for a Tertiary Amine

| Step | Description |

| 1 | The tertiary amine attacks a Michael acceptor to form a zwitterionic intermediate. |

| 2 | The intermediate deprotonates a Michael donor, generating an enolate. |

| 3 | The enolate attacks the Michael acceptor. |

| 4 | The catalyst is regenerated, and the final product is released. |

The kinetics of such reactions are influenced by several factors, including the structure of the amine, the nature of the substrates, and the reaction conditions. For long-chain tertiary amines, steric hindrance around the nitrogen atom can significantly impact the rate of reaction.

Studies on Acid-Base Catalysis Mediated by Tertiary Amine Functionality

The tertiary amine functionality of N,N-dibutyl-1-octanamine allows it to act as a Brønsted-Lowry base, accepting a proton. This basicity is central to its catalytic activity in many reactions. The electron-donating alkyl groups (n-butyl and n-octyl) increase the electron density on the nitrogen atom, enhancing its basicity compared to ammonia. pharmaguideline.compharmaguideline.comlibretexts.org However, the bulky nature of these alkyl chains can also introduce steric hindrance, which may affect its ability to access acidic protons on other molecules. pharmaguideline.com

The basicity of an amine is a critical factor in its ability to catalyze reactions through deprotonation of a substrate. In aqueous solutions, the basicity of tertiary amines is also influenced by the solvation of their protonated forms. pharmaguideline.com The ammonium salts of tertiary amines are less effectively solvated by hydrogen bonding compared to primary and secondary amines, which can decrease their basicity in protic solvents. pharmaguideline.com

Table 2: Factors Influencing the Basicity of Tertiary Amines

| Factor | Description |

| Inductive Effect | Alkyl groups are electron-donating, which increases the electron density on the nitrogen and enhances basicity. pharmaguideline.compharmaguideline.com |

| Steric Hindrance | Bulky alkyl groups can impede the approach of a proton to the nitrogen's lone pair, potentially decreasing basicity. pharmaguideline.com |

| Solvation Effect | In protic solvents, the stability of the protonated amine through solvation influences the equilibrium and thus the basicity. Tertiary amines exhibit weaker solvation of their conjugate acids. pharmaguideline.com |

Analysis of Michael Addition Reactions Involving Amine Catalysts

N,N-Dibutyl-1-octanamine can function as a base catalyst in Michael addition reactions, a fundamental carbon-carbon bond-forming reaction. nih.govjlu.edu.cn The general mechanism for a base-catalyzed Michael addition involves the deprotonation of the Michael donor by the amine to form a nucleophilic enolate, which then attacks the Michael acceptor.

The efficiency of a tertiary amine catalyst in a Michael addition is dependent on its basicity and steric profile. While a higher basicity favors the initial deprotonation step, significant steric bulk, as is present in N,N-dibutyl-1-octanamine, can hinder the interaction between the catalyst and the Michael donor. nih.gov This steric hindrance can sometimes be advantageous, potentially leading to higher selectivity in certain reactions. Studies on bulky secondary amines like dibutylamine have shown that they are slower to react as Michael donors compared to less hindered primary amines due to steric hindrance. nih.gov

Table 3: General Steps in a Tertiary Amine-Catalyzed Michael Addition

| Step | Description |

| 1. Deprotonation | The tertiary amine removes a proton from the α-carbon of the Michael donor, forming an enolate. |

| 2. Nucleophilic Attack | The enolate attacks the β-carbon of the α,β-unsaturated Michael acceptor. |

| 3. Protonation | The resulting intermediate is protonated, often by the protonated amine catalyst, to yield the final product and regenerate the amine catalyst. |

Investigation of Solvent Effects on Reaction Homogeneity and Kinetics

The choice of solvent can have a profound impact on the kinetics and outcome of reactions involving tertiary amines like N,N-dibutyl-1-octanamine. scispace.comresearchgate.net Solvent polarity is a key parameter that can influence the rates of reactions by stabilizing or destabilizing reactants, transition states, and products. acs.orgkoreascience.kr

For reactions that proceed through charged intermediates or transition states, polar solvents can lead to significant rate enhancements due to better solvation. koreascience.kr Conversely, for reactions where charge is dispersed in the transition state, less polar solvents may be more favorable. In the context of quaternary ammonium salt formation from tertiary amines (a Menschutkin-type reaction), solvent polarity plays a crucial role. researchgate.net

The homogeneity of the reaction mixture is also critical. N,N-Dibutyl-1-octanamine, with its long alkyl chains, has significant nonpolar character. Its solubility, and therefore the homogeneity of the reaction, will vary greatly depending on the solvent. In polar solvents, achieving a homogeneous solution might be challenging, potentially affecting the reaction kinetics. scispace.com Studies on the degradation of long-chain quaternary ammonium salts have highlighted the significant effect of the solvent, with polar protic solvents like water and methanol (B129727) showing a stabilizing effect. scispace.comresearchgate.nettue.nl

Table 4: Influence of Solvent Properties on Tertiary Amine Reactivity

| Solvent Property | Effect on Reaction Kinetics and Homogeneity |

| Polarity | Can accelerate reactions with polar transition states through stabilization. Affects the solubility of the nonpolar tertiary amine. acs.orgkoreascience.kr |

| Proticity | Protic solvents can hydrogen bond with the amine and its conjugate acid, affecting basicity and nucleophilicity. pharmaguideline.com |

| Viscosity | Can affect the diffusion of reactants and thus the overall reaction rate. |

| Solubility | The solubility of the tertiary amine and other reactants in the chosen solvent is crucial for maintaining a homogeneous reaction mixture. scispace.com |

Advanced Analytical Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom. For 1-Octanamine, N,N-dibutyl-, both ¹H NMR and ¹³C NMR spectra are essential for complete structural verification.

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and the connectivity between adjacent protons. The signals for hydrogens on carbons directly bonded to the nitrogen atom are deshielded due to the electron-withdrawing effect of nitrogen and typically appear in the 2.3-3.0 ppm range. libretexts.org Other protons along the alkyl chains would appear further upfield, generally between 0.8 and 1.6 ppm.

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Carbons directly attached to the nitrogen atom are deshielded and appear in the 10-65 ppm region. libretexts.org The remaining alkyl carbons would resonate at higher fields.

Purity assessment can be performed by integrating the signals in the ¹H NMR spectrum. The ratio of the integrals of different proton signals should correspond to the number of protons they represent in the molecule. The presence of unexpected signals may indicate impurities. A simple protocol for determining the enantiopurity of certain chiral primary amines using ¹H NMR analysis after derivatization has been developed, highlighting the versatility of NMR in purity assessment. researchgate.net

Table 1: Predicted ¹H NMR Spectral Data for 1-Octanamine, N,N-dibutyl-

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| CH₃ (octyl & butyl chains) | 0.8 - 0.9 | Triplet | 9H |

| -CH₂- (internal, chains) | 1.2 - 1.4 | Multiplet | 20H |

| -CH₂- (β to N) | 1.4 - 1.6 | Multiplet | 4H |

Table 2: Predicted ¹³C NMR Spectral Data for 1-Octanamine, N,N-dibutyl-

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (octyl & butyl chains, CH₃) | ~14 |

| Internal CH₂ carbons | 22 - 32 |

Mass Spectrometry Techniques for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For aliphatic amines, the molecular ion peak is typically an odd number, following the nitrogen rule. libretexts.org

The molecular weight of 1-Octanamine, N,N-dibutyl- (C₁₆H₃₅N) is 241.46 g/mol . Therefore, the molecular ion peak [M]⁺ in the mass spectrum would be expected at m/z 241.

A dominant fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org This cleavage results in the formation of a stable, nitrogen-containing cation. For 1-Octanamine, N,N-dibutyl-, alpha-cleavage can occur on either the octyl or the butyl chains, leading to several characteristic fragment ions.

Table 3: Predicted Mass Spectrometry Fragmentation for 1-Octanamine, N,N-dibutyl-

| Fragment Ion | m/z | Origin |

|---|---|---|

| [C₁₆H₃₅N]⁺ (Molecular Ion) | 241 | Parent Molecule |

| [M - C₃H₇]⁺ | 198 | Alpha-cleavage (loss of propyl radical from butyl chain) |

Infrared (IR) Spectroscopy for Functional Group Identification and Bond Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of 1-Octanamine, N,N-dibutyl-, a tertiary amine, is characterized by the absence of N-H stretching bands that are typically found between 3300 and 3500 cm⁻¹ for primary and secondary amines. orgchemboulder.comspectroscopyonline.com This absence is a key indicator of a tertiary amine structure. The spectrum will be dominated by absorptions from the alkyl chains.

Key expected absorptions include:

C-H Stretching: Strong, sharp peaks in the 2850-2960 cm⁻¹ region, characteristic of the sp³ C-H bonds in the octyl and butyl groups. libretexts.orgpressbooks.pub

C-H Bending: Absorptions in the 1450-1470 cm⁻¹ range (scissoring) and 1370-1380 cm⁻¹ range (methyl rock). libretexts.org

C-N Stretching: Aliphatic amines show C-N stretching vibrations as medium to weak bands in the 1020-1250 cm⁻¹ region. libretexts.orgorgchemboulder.com

Table 4: Predicted IR Absorption Bands for 1-Octanamine, N,N-dibutyl-

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (Alkyl) | 2850 - 2960 | Strong |

| C-H Bend (CH₂) | 1450 - 1470 | Medium |

| C-H Bend (CH₃) | 1370 - 1380 | Medium |

Chromatographic Methods for Separation, Quantification, and Purity Profiling

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase.

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is well-suited for the analysis of volatile and thermally stable compounds like 1-Octanamine, N,N-dibutyl-.

In GC, the sample is vaporized and separated based on its boiling point and affinity for the stationary phase of the GC column. However, the analysis of amines by GC can sometimes be challenging due to their basicity, which can lead to interactions with silanol (B1196071) groups on the column, resulting in poor peak shape and reproducibility. vt.eduh-brs.de This can often be mitigated by using specialized columns or derivatization of the amine. h-brs.denih.gov After separation, the compound elutes from the column and enters the mass spectrometer, where it is ionized and fragmented, providing a mass spectrum that confirms its identity.

High-performance liquid chromatography (HPLC) is a technique used to separate, identify, and quantify each component in a mixture. It is a versatile technique that can be applied to a wide range of compounds.

For 1-Octanamine, N,N-dibutyl-, a reverse-phase (RP) HPLC method would be a common approach. sielc.comsielc.com In this method, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile. sielc.comsielc.com Detection can be achieved using various detectors, such as a UV detector (if the molecule has a chromophore) or, more universally, an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS). The method can be scaled for the preparative separation and isolation of impurities. sielc.comsielc.com

Gel permeation chromatography (GPC), also known as size-exclusion chromatography (SEC), is a type of chromatography that separates analytes on the basis of their size or hydrodynamic volume. wikipedia.orgnih.gov The stationary phase consists of porous beads. Larger molecules cannot enter the pores and thus elute more quickly, while smaller molecules penetrate the pores to varying extents and have a longer elution time. resolvemass.ca

GPC is a powerful technique for characterizing the molecular weight distribution of polymers and other macromolecules. wikipedia.orgresolvemass.caamazonaws.com It is not a suitable or standard method for the analysis of a small, discrete molecule like 1-Octanamine, N,N-dibutyl-, which has a defined molecular weight. The technique's primary application is in determining parameters such as number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) for polymer samples. resolvemass.ca Therefore, GPC would not be used for the routine characterization or purity profiling of 1-Octanamine, N,N-dibutyl- itself, unless it was incorporated into or interacting with a polymer system that was under investigation.

Neutron Reflectometry for Interfacial Behavior and Film Characterization

Following a comprehensive search of scientific literature and research databases, no specific studies employing neutron reflectometry for the analysis of 1-Octanamine, N,N-dibutyl- were identified. Neutron reflectometry is a powerful technique for characterizing the structure of thin films and interfaces at the molecular level. It provides detailed information about the thickness, density, and roughness of adsorbed molecular layers.

While the application of this technique to surfactants, polymers, and biological membranes is well-documented, its specific use to investigate the interfacial behavior or film characteristics of 1-Octanamine, N,N-dibutyl- has not been reported in the available scientific literature. Therefore, no experimental data, research findings, or data tables for this specific compound using neutron reflectometry can be provided at this time.

Theoretical and Computational Chemistry of N,n Dibutyl 1 Octanamine

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Energetics

Quantum chemical calculations, primarily using Density Functional Theory (DFT), are employed to elucidate the fundamental electronic properties of N,N-Dibutyl-1-octanamine. northwestern.edulsu.edu These calculations solve approximations of the Schrödinger equation to determine the molecule's electronic wavefunction, from which numerous properties can be derived. northwestern.eduarxiv.org

Key insights obtained from these calculations include:

Molecular Geometry: Optimization of the molecule's geometry to find its most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles.

Electronic Energy: Calculation of thermochemical data such as the enthalpy of formation and bond energies. northwestern.edu

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding the molecule's reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. mdpi.com The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. mdpi.com

Electrical Properties: Prediction of the dipole moment and polarizability, which influence intermolecular interactions and solubility. northwestern.edu

Reactivity Indices: Parameters like electronegativity and hardness, derived from HOMO and LUMO energies, help explain the reactivity of the amine in processes like corrosion inhibition or catalysis. mdpi.com For tertiary amines, protonation significantly alters these electronic properties and can enhance surface adhesion. mdpi.com

Table 1: Predicted Electronic Properties of N,N-Dibutyl-1-octanamine (Illustrative)

| Property | Predicted Value | Unit | Method |

| HOMO Energy | -5.85 | eV | DFT/B3LYP |

| LUMO Energy | 1.15 | eV | DFT/B3LYP |

| HOMO-LUMO Gap | 7.00 | eV | DFT/B3LYP |

| Dipole Moment | 0.85 | Debye | DFT/B3LYP |

| Enthalpy of Formation | -350.2 | kJ/mol | DFT/B3LYP |

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. osti.gov For N,N-Dibutyl-1-octanamine, MD simulations provide detailed information about its dynamic behavior, including conformational flexibility and interactions with solvent molecules.

Conformational Analysis: The long, flexible alkyl chains (one octyl, two butyl) of N,N-Dibutyl-1-octanamine can adopt numerous conformations. MD simulations can explore the potential energy surface to identify low-energy conformers and the energy barriers between them. This is critical as the shape of the molecule can affect its steric hindrance and how it packs in a liquid or interacts with other molecules.

Solution Behavior: By simulating the amine in a box of explicit solvent molecules (e.g., water, hydrocarbons), MD can reveal detailed insights into solvation phenomena. osti.gov This includes the structure of the solvation shell around the amine, the nature of solute-solvent interactions (e.g., hydrogen bonding with water, van der Waals forces with alkanes), and the dynamics of these interactions. osti.govacs.org Such simulations are essential for understanding solubility and partitioning behavior in solvent extraction systems.

Table 2: Relative Energies of Key Alkyl Chain Dihedral Conformations (Illustrative)

| Dihedral Angle (C-C-C-C) | Conformation | Relative Energy (kJ/mol) | Description |

| ~180° | Anti (trans) | 0.0 | Most stable, extended chain |

| ~60° | Gauche | 3.8 | Less stable, kinked chain |

| ~-60° | Gauche | 3.8 | Less stable, kinked chain |

Structure-Activity/Property Relationship Studies in Catalysis and Extraction

Structure-Activity/Property Relationship (SAR/SPR) studies aim to connect the molecular structure of N,N-Dibutyl-1-octanamine to its functional performance in specific applications. bit.edu.cn For tertiary amines, key structural features influencing activity include basicity (pKa), steric hindrance around the nitrogen atom, and hydrophobicity (Log P). rsc.orgrepec.org

Catalysis: In catalytic applications, the availability of the nitrogen lone pair of electrons is paramount. The two butyl and one octyl groups provide an electron-donating inductive effect, increasing the basicity and nucleophilicity of the nitrogen atom. bit.edu.cn However, these bulky alkyl groups also create steric hindrance, which can modulate the amine's access to catalytic sites or reactants. mdpi.com

Solvent Extraction: In liquid-liquid extraction, the performance of an amine extractant depends on its ability to partition selectively into the organic phase and interact with the target solute. The long alkyl chains of N,N-Dibutyl-1-octanamine give it high hydrophobicity, ensuring low solubility in aqueous phases. repec.orgacs.org The specific arrangement of one long chain and two shorter chains can influence the formation of aggregates or reverse micelles in the organic phase, which in turn affects extraction efficiency. acs.org The relationship between an amine's pKa and Log P is often a determining factor in its effectiveness for a given extraction process. repec.org

Table 3: Comparison of Structural Properties for Select Tertiary Amines (Illustrative)

| Compound | Molecular Formula | pKa (Predicted) | Log P (Predicted) | Key Structural Feature |

| Triethylamine | C6H15N | 10.7 | 1.6 | Small, symmetric alkyl groups |

| N,N-Dibutyl-1-octanamine | C16H35N | 10.9 | 6.8 | Asymmetric, long alkyl chains |

| Trioctylamine (B72094) (TOA) | C24H51N | 11.0 | 10.2 | Large, symmetric, hydrophobic |

Thermodynamic Modeling of Phase Equilibria and Solvation Effects

Thermodynamic models are essential for designing and optimizing processes involving N,N-Dibutyl-1-octanamine, particularly for predicting phase behavior in multicomponent mixtures. researchgate.netacs.org These models, such as the Non-Random Two-Liquid (NRTL) model, are used to correlate and predict liquid-liquid equilibria (LLE) and vapor-liquid equilibria (VLE). utexas.eduresearchgate.net Understanding solvation effects is crucial, as they govern the Gibbs free energy of transfer between phases, which is the driving force for extraction processes. aip.orgnih.gov

The Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) is a sophisticated equation of state that has proven highly effective for modeling the thermodynamic properties of complex fluids, including long-chain amines and their mixtures. researchgate.netamofor.dewikipedia.org Unlike simpler models, PC-SAFT explicitly accounts for molecular size, chain length, and dispersion forces based on perturbation theory. amofor.dewikipedia.org

For a non-associating molecule like N,N-Dibutyl-1-octanamine, the model requires three pure-component parameters:

m : The number of segments in the chain.

σ : The segment diameter (related to molecular size).

ε/k : The segment energy parameter (related to intermolecular attraction).

These parameters are typically fitted to experimental data of pure component vapor pressure and liquid density. researchgate.netacs.org Once determined, they allow for the accurate prediction of various thermodynamic properties over a wide range of temperatures and pressures. acs.org

Table 4: Typical PC-SAFT Pure-Component Parameters for Tertiary Amines (Illustrative)

| Compound | m (segments) | σ (Å) | ε/k (K) |

| Tributylamine | 4.85 | 3.80 | 245.5 |

| N,N-Dibutyl-1-octanamine | 6.10 | 3.95 | 255.0 |

| Trioctylamine | 8.50 | 4.05 | 270.0 |

The PC-SAFT model excels at predicting the phase behavior of mixtures, which is critical for understanding solvent effects. acs.orgtu-dortmund.de By applying mixing rules, the model can predict properties like LLE for mixtures of N,N-Dibutyl-1-octanamine with water and hydrocarbons, which are common in solvent extraction systems. acs.orgdntb.gov.ua

A key advantage of this approach is its ability to predict the thermodynamic activity of each component in the mixture. acs.orgtu-dortmund.de The activity, rather than concentration, is the true driving force for mass transfer and chemical reaction. Therefore, PC-SAFT can be used to:

Screen for optimal solvents that maximize the activity of the amine for a specific reaction. tu-dortmund.de

Predict the partitioning of the amine and solutes between immiscible liquid phases.

Identify solvent compositions that may lead to undesirable phase separation. acs.org

This predictive capability significantly reduces the experimental effort required for process development and allows for a more fundamental understanding of how the solvent environment influences the behavior of N,N-Dibutyl-1-octanamine. tu-dortmund.de

Applications in Advanced Chemical Processes and Materials Science

Role in Solvent Extraction and Separation Technologies

Solvent extraction, or liquid-liquid extraction, is a crucial hydrometallurgical technique for separating and purifying metals and organic compounds. nih.gov It operates on the principle of differential distribution of a solute between two immiscible liquid phases, typically an aqueous phase and an organic phase containing an extractant. nih.govacs.org Tertiary amines are classified as basic extractants and are widely employed in these processes.

Recovery and Purification of Metal Ions from Aqueous Systems

Long-chain tertiary amines, such as the analogous compound N,N-dioctyl-1-octanamine (also known as tri-n-octylamine or Alamine 336), are extensively used for the recovery of various metal ions from aqueous solutions. nih.govuniroma1.itaidic.it The general mechanism for metal extraction by tertiary amines (R₃N) from acidic aqueous solutions involves the formation of an ion-pair complex. acs.orgrsc.org First, the amine in the organic phase is protonated by the acid from the aqueous phase to form an alkylammonium salt. This cationic species then pairs with a negatively charged metal complex (a metalate anion) from the aqueous phase, facilitating its transfer into the organic phase. acs.orgresearchgate.net

The efficiency of metal extraction by amines often follows the order: primary < secondary < tertiary < quaternary ammonium (B1175870) salts. nih.govacs.org This trend highlights the effectiveness of tertiary amines in these separation processes. For instance, tertiary amines have demonstrated efficacy in extracting a range of metals, including cobalt, zinc, cadmium, iron, and manganese, often from chloride or sulfate (B86663) media. nih.govacs.orguniroma1.itaidic.it The selectivity of the extraction can be controlled by adjusting the pH of the aqueous phase, as the extraction and stripping equilibria are pH-dependent. acs.org

Table 1: Examples of Metal Ion Extraction using Tertiary Amines

| Metal Ion | Extractant (Analogue) | Aqueous Medium | Key Findings |

| Cobalt (II) | N,N-dioctyl-1-octanamine | Hydrochloric Acid | Effective separation from nickel. uniroma1.it |

| Zinc (II) | Tertiary Amines | Ethylene Glycol/HCl | Extraction efficiency is higher than primary and secondary amines. nih.govacs.org |

| Cadmium (II) | Tertiary Amines | Ethylene Glycol/HCl | Extraction follows a similar trend to Zn(II). nih.govacs.org |

| Iron (III) | N,N-dioctyl-1-octanamine | Various | Used as an extractant in hydrometallurgical processes. aidic.it |

| Manganese (II) | N,N-dioctyl-1-octanamine | Various | Employed for Mn recovery from aqueous solutions. aidic.it |

Extraction of Organic Species from Complex Mixtures

The basic nature of tertiary amines also makes them suitable for the extraction of acidic organic compounds from complex mixtures. google.comlibretexts.org This application is particularly relevant in purification processes within the chemical industry. The principle relies on an acid-base reaction where the tertiary amine neutralizes the acidic organic species, forming an amine-acid complex or salt. google.com This complex exhibits increased solubility in the organic phase, allowing for its separation from the original mixture.

The effectiveness of amines in this role generally follows the order of their basicity and steric accessibility, with tertiary amines often being the most effective, followed by secondary and primary amines. google.com The selection of the amine and the solvent system is crucial and depends on factors such as the acidity of the target organic compound and the desired solubility characteristics. The extracted organic acid can typically be recovered from the organic phase, and the amine regenerated, by altering conditions such as temperature, which can decompose the amine-acid complex. google.com

Principles and Mechanisms of Emulsion Liquid Membrane Systems

Emulsion Liquid Membranes (ELMs) represent an advanced separation technology that offers high mass transfer areas and selectivity for the removal and recovery of various solutes, including metal ions and organic compounds. nih.govmst.eduresearchgate.net An ELM system is essentially a "membrane" composed of a water-in-oil-in-water (w/o/w) double emulsion. mdpi.com

The core components and their functions are:

External Phase: The aqueous feed solution containing the solute to be extracted.

Membrane Phase: An organic liquid (diluent) that is immiscible with the external and internal phases. It contains a surfactant to stabilize the emulsion and a carrier (or extractant) to transport the solute.

Internal Phase: Aqueous droplets encapsulated within the membrane phase, containing a stripping agent to react with and trap the solute.

Tertiary amines like N,N-dioctyl-1-octanamine are often used as carriers in the membrane phase for extracting metal ions. researchgate.net The transport mechanism is a form of facilitated transport. mdpi.com The solute from the external phase reacts with the carrier at the external-membrane interface to form a complex. This complex then diffuses across the organic membrane to the membrane-internal interface. Here, the stripping agent in the internal phase reacts with the complex, releasing the solute into the internal droplets and regenerating the carrier, which then diffuses back to continue the cycle. mdpi.com

Table 2: Components of a Typical Emulsion Liquid Membrane System

| Component | Function | Example |

| External Phase | Contains the target solute to be separated. | Aqueous solution of metal ions. |

| Membrane Phase | ||

| Diluent | Forms the bulk of the membrane; must be immiscible with aqueous phases. | Kerosene, Palm Oil. researchgate.netmdpi.com |

| Surfactant | Stabilizes the w/o emulsion. | Span 80. researchgate.netmdpi.com |

| Carrier (Extractant) | Selectively binds and transports the solute across the membrane. | Tertiary Amines (e.g., Tri-n-octylamine). researchgate.net |

| Internal Phase | Contains the stripping agent to trap the solute. | Acidic or basic solutions (e.g., NaOH, H₂SO₄). mdpi.com |

Nonaqueous Solvent Extraction (NASX) Systems for Enhanced Separations

Nonaqueous Solvent Extraction (NASX) is an innovative separation technique that replaces the conventional aqueous phase with a polar organic solvent, such as ethylene glycol or polyethylene glycol. acs.orgsolvomet.eubohrium.com This modification can lead to significantly enhanced metal separations compared to traditional aqueous systems. nih.govnih.gov The fundamental principle of NASX lies in the different solvation behaviors of metal ions in nonaqueous polar solvents, which alters their distribution between the two immiscible liquid phases. acs.orgsolvomet.eu

In a NASX system, the two phases are referred to as the more polar (MP) phase and the less polar (LP) phase. researchgate.net Tertiary amines are employed as extractants in the less polar phase. acs.org The extraction mechanism is analogous to that in aqueous systems, involving the formation of an ion pair between the protonated amine and a metalate anion. acs.orgacs.org However, the weaker solvation of metal ions and the increased tendency for ion-pair formation in many organic solvents can lead to much higher extraction efficiencies and improved separation factors, particularly for challenging separations like those of rare-earth elements. nih.govacs.org

Table 3: Comparison of Conventional Solvent Extraction (SX) and Nonaqueous Solvent Extraction (NASX)

| Feature | Conventional SX | Nonaqueous Solvent Extraction (NASX) |

| Polar Phase | Aqueous solution | Polar organic solvent (e.g., ethylene glycol) acs.org |

| Driving Force | Differences in metal ion hydration and complexation. nih.gov | Differences in metal ion solvation in the nonaqueous solvent. acs.orgsolvomet.eu |

| Separation Efficiency | Can be limited for elements with similar properties (e.g., rare earths). nih.gov | Often shows enhanced separation factors and extraction efficiencies. acs.orgsolvomet.eu |

| Applications | Widely used in hydrometallurgy for base and precious metals. nih.gov | Promising for difficult separations, such as rare-earth elements. acs.orgresearchgate.net |

Catalytic Roles and Mechanisms

Catalysis is fundamental to modern chemical manufacturing, enabling reactions to proceed efficiently and selectively under mild conditions. mdpi.comeolss.net Catalysts can be broadly classified as homogeneous (in the same phase as the reactants) or heterogeneous (in a different phase). eolss.net Tertiary amines can play significant roles in both types of catalysis.

Homogeneous and Heterogeneous Catalysis

Homogeneous catalysis offers the advantage of having every catalyst molecule available as an active site, which often leads to high activity and selectivity. eolss.net However, a major drawback is the difficulty of separating the catalyst from the product mixture. nih.gov Tertiary amines can function as homogeneous catalysts, typically as bases or nucleophiles. For example, they have been shown to enhance the rate of chlorination for certain organic contaminants in aqueous solutions by forming more reactive chlorammonium intermediates. nih.gov

Heterogeneous catalysis , in contrast, is characterized by the ease of catalyst separation and recycling, making it highly favored in industrial processes. eolss.netnih.gov The challenge often lies in achieving the high activity and selectivity seen in homogeneous systems. nih.gov While tertiary amines themselves are typically used in homogeneous systems, the principles of amine functionality are applied in heterogeneous catalysis. For instance, amine groups can be anchored onto solid supports (heterogenized) to combine the reactive benefits of the amine with the practical advantages of a solid catalyst. eolss.net These supported amine catalysts can be used in a variety of reactions, including hydrogenations and acid-base catalyzed transformations. eolss.netrsc.org

The development of catalysts often involves a bifunctional mechanism, where different components of the catalyst system cooperate. rsc.org This is true for both homogeneous transition metal complexes and supported metal catalysts used in reactions like the hydrogenation of carboxylic acid derivatives. rsc.org

Table 4: Comparison of Homogeneous and Heterogeneous Catalysis

| Aspect | Homogeneous Catalysis | Heterogeneous Catalysis |

| Phase | Catalyst and reactants are in the same phase. eolss.net | Catalyst and reactants are in different phases. eolss.net |

| Activity/Selectivity | Generally high, as active sites are uniform and accessible. eolss.netnih.gov | Can be lower or less selective due to non-uniform active sites. nih.gov |

| Catalyst Separation | Difficult and often costly. nih.gov | Relatively simple and inexpensive. eolss.net |

| Industrial Use | More limited due to separation challenges. nih.gov | Widely used in industrial applications. nih.gov |

| Example involving Amines | Tertiary amines enhancing aqueous chlorination reactions. nih.gov | Amine functional groups immobilized on a solid support. eolss.net |

Environmental and Green Chemistry Perspectives

Mechanistic Studies of Environmental Transformation and Degradation Pathways (e.g., Sonolysis and Ozonation)

The transformation and degradation of tertiary amines like 1-Octanamine, N,N-dibutyl- in the environment are critical for assessing their persistence and potential impact. Advanced Oxidation Processes (AOPs), such as ozonation and sonolysis, are effective for degrading recalcitrant organic compounds.

Ozonation: Ozonation is a chemical water treatment technique based on the infusion of ozone into water. Studies on compounds with N,N-dialkylamino functional groups indicate that they are precursors to the formation of N-nitrosamines, such as N-nitrosodimethylamine (NDMA), during ozonation. nih.gov The reaction mechanism is complex and can be influenced by pH and the presence of other substances like hydroxyl radical scavengers. nih.gov For tertiary amines, the process likely involves an initial attack by ozone on the nitrogen atom. Research on similar antiozonant compounds, such as N-(1,3-dimethylbutyl)-N′-phenyl-p-phenylenediamine, reveals that ozonation can proceed through mechanisms including amine oxide formation, side-chain oxidation, and nitroxide radical formation, leading to a variety of degradation products. semanticscholar.org It is plausible that the ozonation of 1-Octanamine, N,N-dibutyl- would follow similar pathways, breaking down the alkyl chains and transforming the amine group. Two potential pathways for nitrosamine (B1359907) formation during ozonation include the reaction of secondary amine precursors with hydroxylamine (B1172632) or a nitrosation pathway involving dinitrogen tetroxide (N2O4) as the nitrosating agent. nih.gov

Sonolysis: Sonolysis involves the use of high-frequency ultrasound to induce chemical reactions. The degradation of dichloroacetonitrile (B150184) has been studied using sonolysis and sonolytic ozonolysis, demonstrating the efficacy of ultrasound in breaking down organic pollutants. researchgate.net The mechanism involves acoustic cavitation—the formation, growth, and implosion of microscopic bubbles. This process generates localized hot spots with extreme temperatures and pressures, leading to the formation of highly reactive radicals (e.g., •OH) that can degrade organic molecules like 1-Octanamine, N,N-dibutyl-. The efficiency of sonolysis can be dependent on factors such as ultrasonic frequency and power density. researchgate.net

Table 1: Potential Degradation Pathways and Byproducts for Tertiary Amines in AOPs

| Degradation Process | Key Reactive Species | Potential Intermediate Mechanisms | Potential Byproducts |

|---|---|---|---|

| Ozonation | Ozone (O₃), Hydroxyl Radicals (•OH) | Amine Oxide Formation, Side-Chain Oxidation, Nitroxide Radical Formation | Aldehydes, Carboxylic Acids, Amides, N-Nitrosamines |

| Sonolysis | Hydroxyl Radicals (•OH) | Pyrolysis within cavitation bubbles, Radical attack in the bulk solution | Shorter-chain alkanes, Alcohols, Aldehydes, Mineralization products (CO₂, H₂O) |

Development of Sustainable Synthesis and Application Methodologies

Green chemistry principles encourage the development of synthetic routes that are more environmentally benign. For a compound like 1-Octanamine, N,N-dibutyl-, this involves exploring alternative solvents, catalysts, and reaction conditions to improve efficiency and reduce environmental impact.

One area of focus is the use of novel solvent systems. Deep eutectic solvents (DESs) are gaining attention as a green platform for chemical synthesis due to their low vapor pressure, tunability, and ability to dissolve a wide range of chemicals. rsc.org Employing such solvents in the synthesis of amines could reduce the reliance on volatile organic compounds (VOCs).

Furthermore, the development of efficient catalysts is central to sustainable synthesis. For related reactions like direct amide formation, bifunctional boronic acid catalysts have been shown to be effective under ambient conditions, which can be a more energy-efficient alternative to traditional methods. rsc.org Applying similar catalytic strategies to the alkylation of amines could represent a greener synthetic pathway for 1-Octanamine, N,N-dibutyl-.

Strategies for Waste Reduction and Resource Efficiency in Chemical Processes

Minimizing waste and maximizing resource efficiency are core tenets of green engineering. In the context of producing 1-Octanamine, N,N-dibutyl-, strategies can be implemented at various stages of the chemical process.

A key strategy is to improve the atom economy of the synthesis. This involves choosing reaction pathways that incorporate the maximum number of atoms from the reactants into the final product. For amine synthesis, this could mean favoring direct alkylation or reductive amination over methods that use protecting groups or generate significant stoichiometric byproducts.

Another approach is the implementation of continuous processing and reaction mixture recycling. A one-pot synthesis of amides has been demonstrated where the entire reaction mixture, including the catalyst and solvent, is recovered and reused in subsequent cycles, leading to a drastic reduction in waste. researchgate.net Adopting a similar circular methodology for the synthesis of 1-Octanamine, N,N-dibutyl- would significantly lower its environmental footprint by minimizing solvent and catalyst waste. The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and regenerated, also simplifies production technology and aligns with waste reduction goals. researchgate.net

Role in Metal Ion Removal from Industrial Wastewaters

Tertiary amines with long alkyl chains, such as 1-Octanamine, N,N-dibutyl-, have significant potential in environmental remediation, particularly in the liquid-liquid extraction of metal ions from industrial effluents. This application is a cornerstone of hydrometallurgy and wastewater treatment.

The mechanism of extraction relies on the amine's ability to act as a liquid ion exchanger. In an acidic aqueous solution containing metal anions (e.g., complexed metal chlorides or sulfates), the nitrogen atom of the amine is protonated. This cationic amine species can then form an ion-pair with the metal-containing anion, facilitating its transfer from the aqueous phase to an immiscible organic phase.

A closely related compound, Trioctylamine (B72094) (1-Octanamine, N,N-dioctyl-), is a well-studied extractant used in the recovery of metals like molybdenum. chemeo.com By analogy, 1-Octanamine, N,N-dibutyl- is expected to exhibit similar properties, forming an organic-soluble complex with metal anions. The efficiency of this extraction process is dependent on several factors, including the pH of the aqueous solution, the concentration of the amine in the organic phase, and the nature of the organic diluent.

The development of novel ionic liquids, some of which incorporate amine structures, is also expanding the toolkit for metal removal. mdpi.com These systems can be designed to be highly selective for specific metal ions and offer advantages in terms of reduced volatility and potential for recyclability. The reversible nature of the extraction process allows for the metal ions to be recovered from the organic phase, typically by stripping with a suitable aqueous solution, which regenerates the amine for reuse. mdpi.com

Table 2: Examples of Metal Ions Potentially Extractable by Long-Chain Tertiary Amines

| Metal | Typical Aqueous Form | Extraction Principle |

|---|---|---|

| Molybdenum (Mo) | Molybdate anions (e.g., [MoO₄]²⁻) in sulfuric acid | Anion Exchange |

| Uranium (U) | Uranyl sulfate (B86663) complexes (e.g., [UO₂(SO₄)₂]²⁻) | Anion Exchange |

| Chromium (Cr) | Chromate ([CrO₄]²⁻) or Dichromate ([Cr₂O₇]²⁻) anions | Anion Exchange |

| Zinc (Zn) | Chloro complexes (e.g., [ZnCl₄]²⁻) in HCl solution | Anion Exchange |

| Cobalt (Co) | Chloro complexes (e.g., [CoCl₄]²⁻) in HCl solution | Anion Exchange |

Molecular Interactions in Complex Chemical and Biological Systems

Molecular Recognition and Binding Interactions in Host-Guest Systems

Host-guest chemistry involves the formation of unique structural complexes through non-covalent interactions between a larger host molecule and a smaller guest molecule. nih.gov While no specific studies detail the inclusion of 1-Octanamine, N,N-dibutyl- within a host molecule, its structural characteristics—a tertiary amine head group and hydrophobic alkyl chains—suggest potential interactions with common host families such as cyclodextrins and calixarenes.

Cyclodextrins: These cyclic oligosaccharides possess a hydrophilic exterior and a hydrophobic inner cavity, allowing them to encapsulate nonpolar guest molecules in aqueous solutions. nih.govmdpi.com The hydrophobic octyl and butyl chains of 1-Octanamine, N,N-dibutyl- could theoretically be encapsulated within the cavity of a cyclodextrin of appropriate size, such as β-cyclodextrin or γ-cyclodextrin. pharmaexcipients.comnih.gov The driving force for this complexation would be the hydrophobic effect, where the nonpolar alkyl chains are shielded from the aqueous environment. nih.gov The tertiary amine group would likely remain at the rim of the cyclodextrin, interacting with the surrounding water molecules.

Calixarenes: These are macrocyclic compounds formed from phenolic units linked by methylene bridges, creating a cup-shaped structure with a defined cavity. mdpi.com Calixarenes can be functionalized to exhibit specific binding properties. nih.gov A suitably modified calixarene could potentially bind 1-Octanamine, N,N-dibutyl- through a combination of hydrophobic interactions with the alkyl chains and ion-dipole or hydrogen bonding interactions with the tertiary amine group, depending on the functional groups of the calixarene and the pH of the medium. mdpi.com

The binding affinity in such host-guest systems is influenced by factors including the size and shape complementarity between the host and guest, and the nature of the non-covalent interactions involved.

Table 1: Potential Host-Guest Interactions of 1-Octanamine, N,N-dibutyl-

| Host Molecule | Potential Binding Site for 1-Octanamine, N,N-dibutyl- | Primary Driving Force |

|---|---|---|

| β-Cyclodextrin | Hydrophobic cavity | Hydrophobic interactions |

| γ-Cyclodextrin | Hydrophobic cavity | Hydrophobic interactions |

Interfacial Phenomena and Self-Assembly Studies

The amphiphilic nature of 1-Octanamine, N,N-dibutyl-, with its polar tertiary amine head and nonpolar alkyl tails, suggests it would exhibit surface-active properties and undergo self-assembly in aqueous solutions. Such molecules, known as surfactants, tend to accumulate at interfaces, reducing the surface tension of the liquid. tripod.comscribd.com

Micelle Formation: Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules spontaneously assemble into spherical or cylindrical aggregates called micelles. nih.gov In these structures, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic head groups form the outer surface, interacting with the aqueous environment. nih.gov The formation of micelles is an entropically driven process, primarily due to the release of ordered water molecules from around the hydrophobic chains. researchgate.net

While specific experimental data for the CMC and surface tension of 1-Octanamine, N,N-dibutyl- are not available, the principles of surfactant self-assembly would apply. The CMC would be influenced by factors such as the length of the alkyl chains, temperature, and the presence of electrolytes.

Table 2: General Properties of Tertiary Amine Surfactants

| Property | Description | Influencing Factors |

|---|---|---|

| Surface Tension Reduction | The ability of a surfactant to lower the surface tension of a liquid. | Concentration, temperature, molecular structure. |

| Critical Micelle Concentration (CMC) | The concentration at which micelles begin to form. | Alkyl chain length, temperature, ionic strength. |

Chemical Mechanisms in Biocontrol and Antimicrobial Activity

Tertiary amines and their quaternary ammonium (B1175870) salt derivatives are known for their antimicrobial properties. mdpi.comnih.gov The biocontrol activity of these compounds is generally attributed to their interaction with and disruption of microbial cell membranes. acs.org

Interaction with Fungal Cell Membranes: The primary mode of antifungal action for many cationic and amphiphilic molecules involves their interaction with the fungal cell membrane. The positively charged head group of the protonated tertiary amine would be electrostatically attracted to the negatively charged components of the fungal cell membrane, such as phospholipids and proteins. nih.gov The hydrophobic alkyl chains would then insert into the lipid bilayer, disrupting its integrity. nih.gov This can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death. scielo.br

The effectiveness of this disruption depends on the balance between the hydrophobicity of the alkyl chains and the charge of the head group. Longer alkyl chains generally lead to stronger interactions with the lipid bilayer, but excessive hydrophobicity can decrease the molecule's solubility in the aqueous phase, reducing its bioavailability.

Interaction with Fungal Cell Wall: The fungal cell wall, a rigid structure composed of chitin, glucans, and glycoproteins, provides an initial barrier. nih.gov While the primary target is often the cell membrane, some antifungal agents may also interact with components of the cell wall, potentially weakening it and making the cell more susceptible to osmotic stress. nih.gov

Metabolic Pathways and Biotransformation Studies in Select Organisms

The biotransformation of tertiary amines in organisms is a crucial aspect of their biological activity and environmental fate. The metabolism of these compounds is primarily mediated by enzymes such as cytochrome P450 monooxygenases and flavin-containing monooxygenases (FMOs). nih.gov

General Metabolic Pathways of Tertiary Amines:

N-dealkylation: This is a common metabolic pathway for tertiary amines, involving the oxidative removal of one of the alkyl groups. nih.gov The process is typically initiated by the oxidation of the carbon atom adjacent to the nitrogen, forming an unstable carbinolamine intermediate. This intermediate then spontaneously decomposes to a secondary amine and an aldehyde or ketone. researchgate.net

N-oxidation: This pathway involves the direct oxidation of the nitrogen atom to form a tertiary amine N-oxide. nih.gov This reaction is often catalyzed by FMOs. The resulting N-oxides are generally more polar and water-soluble, facilitating their excretion.

Potential Biotransformation in Fungi: Fungi possess a diverse array of metabolic enzymes that can degrade a wide range of organic compounds, including xenobiotics. nih.govmdpi.com In a fungal system, 1-Octanamine, N,N-dibutyl- could potentially be metabolized through N-dealkylation, leading to the formation of N,N-dibutylamine, N-octylamine, and corresponding aldehydes. Further degradation of the alkyl chains through pathways such as β-oxidation could also occur. nih.govnih.gov The specific metabolites and the rate of degradation would depend on the fungal species and the enzymatic machinery it possesses.

Table 3: Common Metabolic Reactions of Tertiary Amines

| Metabolic Reaction | Key Enzymes | General Outcome |

|---|---|---|

| N-dealkylation | Cytochrome P450 | Formation of a secondary amine and an aldehyde/ketone. |

| N-oxidation | Flavin-containing monooxygenases (FMOs) | Formation of a more polar N-oxide. |

Q & A

Q. What are the established synthetic routes for preparing N,N-dibutyl-1-octanamine, and how can reaction conditions be optimized for yield?

N,N-Dibutyl-1-octanamine is typically synthesized via alkylation of 1-octanamine with butyl halides (e.g., butyl bromide) under basic conditions. Optimization involves controlling stoichiometry (excess alkylating agent), temperature (80–100°C), and catalysts like phase-transfer agents to enhance reaction efficiency . Post-synthesis purification often employs fractional distillation, leveraging its boiling point (365–367°C) and density (0.809 g/cm³) for phase separation . Purity validation via GC-MS or NMR is critical, as residual alkylating agents or byproducts (e.g., tertiary amines) may persist.

Q. How can researchers accurately characterize the solubility and stability of N,N-dibutyl-1-octanamine in aqueous and organic systems?

Experimental determination of solubility should use gravimetric or spectrophotometric methods. Evidence indicates insolubility in water but miscibility with ethanol and ether . Stability tests under varying pH (e.g., 2–12) and temperatures (25–60°C) can identify degradation thresholds. For reproducibility, standardized protocols from the CRC Handbook of Chemistry and Physics (e.g., solvent polarity indexes) should guide solvent selection .

Q. What analytical techniques are most reliable for quantifying N,N-dibutyl-1-octanamine in complex matrices?

Reverse-phase HPLC with UV detection (210–220 nm) is preferred due to its lipophilic nature. Gas chromatography (GC) with flame ionization detection (FID) is also effective, using non-polar columns (e.g., DB-5) and internal standards (e.g., dodecane) for calibration . Mass spectrometry (MS) provides structural confirmation via fragmentation patterns, particularly for distinguishing homologs like N,N-dioctyl derivatives .

Advanced Research Questions

Q. How does N,N-dibutyl-1-octanamine function in membrane-based separation processes, such as electrodialysis?

As a tertiary amine, it can act as a carrier in ion-exchange membranes for selective ion transport. Studies on similar amines (e.g., N,N-dibutyl imidazolium chloride) show that pH (6–9) and current density (10–50 mA/cm²) critically influence recovery efficiency in electrodialysis. Membrane fouling due to amine aggregation requires optimization of flow rates and pulsed electric fields .

Q. What thermodynamic data are available to model the phase behavior of N,N-dibutyl-1-octanamine in solvent extraction systems?

While direct data are limited, heat capacity () values for 1-octanamine (129.25 g/mol) can approximate its derivatives. Experimental ranges from 0.7826–0.8705 J/g·K at 25°C, with deviations attributed to alkyl chain interactions . Computational tools (e.g., COSMO-RS) can predict activity coefficients in mixed solvents, aiding liquid-liquid extraction design .

Q. How do structural modifications (e.g., alkyl chain length) impact its efficacy as a surfactant or corrosion inhibitor?

Comparative studies with analogues (e.g., tri-n-octylamine) reveal that longer alkyl chains enhance hydrophobicity, improving micelle formation in surfactants but reducing aqueous dispersibility. In corrosion inhibition, dibutyl derivatives exhibit superior film-forming ability on metal surfaces compared to dimethyl analogues, as evidenced by electrochemical impedance spectroscopy (EIS) .

Q. What strategies resolve contradictions in reported solubility or reactivity data for N,N-dibutyl-1-octanamine?

Discrepancies often arise from impurities (e.g., oxidation products) or measurement conditions (e.g., temperature, ionic strength). Researchers should replicate experiments using certified standards and report detailed protocols (e.g., IUPAC guidelines). Meta-analyses of historical data, such as those in the Handbook of Aqueous Solubility Data, can identify systematic errors .

Q. Can computational methods predict the interaction of N,N-dibutyl-1-octanamine with biological membranes or proteins?

Molecular dynamics (MD) simulations using force fields (e.g., CHARMM or AMBER) model its insertion into lipid bilayers, showing preferential localization in hydrophobic regions. Docking studies with proteins (e.g., myeloperoxidase) suggest weak binding, aligning with its low bioactivity . Experimental validation via fluorescence quenching or SPR is recommended.

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.